NVP-ADW742

Description

Propriétés

IUPAC Name |

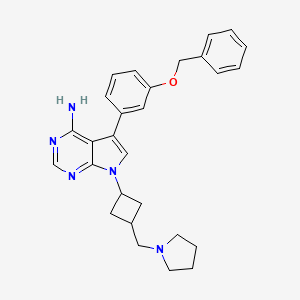

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFLAQVDISHMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431367 | |

| Record name | NVP-ADW742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-23-4 | |

| Record name | ADW-742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-ADW742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADW-742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXS2N5862L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NVP-ADW742: A Technical Guide to a Selective IGF-1R Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NVP-ADW742, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its efficacy in preclinical models has established it as a critical tool for cancer research and a candidate for therapeutic development. This guide details its mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and visualizes the complex biological pathways it modulates.

Executive Summary

This compound is an ATP-competitive inhibitor that demonstrates high selectivity for the IGF-1R kinase.[1] By blocking the autophosphorylation of IGF-1R, it effectively abrogates downstream signaling through critical pro-survival and proliferative pathways, primarily the PI3K/Akt and MAPK/ERK cascades.[2][3][4][5][6] Its anti-tumor activity has been demonstrated across a range of hematologic malignancies and solid tumors, including multiple myeloma, small cell lung cancer (SCLC), medulloblastoma, and acute myeloid leukemia (AML).[7][8][9] Notably, this compound not only inhibits tumor cell growth as a standalone agent but also sensitizes cancer cells to conventional chemotherapeutic drugs, highlighting its potential in combination therapies.[1][8][10][11]

Mechanism of Action and Signaling Pathway

The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding with its ligands (IGF-1 and IGF-2), undergoes a conformational change and autophosphorylates key tyrosine residues in its intracellular domain.[2][3][6] This activation creates docking sites for substrate adaptors like Insulin Receptor Substrate (IRS) and Shc.[2][5] Recruitment of these adaptors initiates two major downstream signaling cascades:

-

The PI3K/Akt/mTOR Pathway: Primarily responsible for cell survival, anti-apoptosis, and proliferation.[2][4][5]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: Crucial for regulating cell proliferation and differentiation.[2][3][4]

This compound exerts its inhibitory effect by competing with ATP for the binding site within the IGF-1R kinase domain. This action prevents receptor autophosphorylation, thereby blocking the initiation of these downstream signals. The result is the induction of pleiotropic antiproliferative and pro-apoptotic effects in tumor cells dependent on this pathway.[12]

Quantitative Data: Inhibitory Profile

This compound's potency and selectivity have been quantified across various assays and cell lines. The following tables summarize key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition.

Table 1: Kinase Inhibition Profile

| Target Kinase | IC50 Value | Selectivity vs. IGF-1R | Reference |

| IGF-1R | 0.17 µM | - | [12][13][14] |

| Insulin Receptor (InsR) | 2.8 µM | ~16-fold | [12][13][14] |

| c-Kit | >5 µM | >29-fold | [12][15] |

| HER2 | >10 µM | >58-fold | [12][15] |

| PDGFR | >10 µM | >58-fold | [12][15] |

| VEGFR-2 | >10 µM | >58-fold | [12][15] |

| Bcr-Abl p210 | >10 µM | >58-fold | [12][15] |

Table 2: Cellular Activity Profile

| Cell Line / Condition | Assay Type | IC50 Value | Reference |

| SCLC (H526) | IGF-1R Signaling Inhibition | 0.1 - 0.4 µM | [7] |

| SCLC (lacking active SCF/Kit loop) | Cell Growth Inhibition | 0.1 - 0.5 µM | [7] |

| SCLC (with active SCF/Kit loop) | Cell Growth Inhibition | 4 - 7 µM | [16] |

| Medulloblastoma (Daoy) | Proliferation Inhibition | 11.12 µM | [8][10] |

| Multiple Myeloma (MM) cell lines | Cell Growth Inhibition | 0.1 - 0.5 µM | [13] |

Experimental Protocols & Methodologies

The characterization of this compound involves a suite of standard and advanced molecular biology techniques. Below are detailed overviews of the key experimental protocols cited in the literature.

Cell Viability and Proliferation Assays (MTT / CCK-8)

-

Principle: These are colorimetric assays that measure cell metabolic activity. Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (MTT) or a WST salt (CCK-8) into a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., SCLC, Daoy) are seeded in 96-well plates and allowed to adhere overnight.[10][11]

-

Treatment: Cells are treated with a serial dilution of this compound, alone or in combination with other chemotherapeutic agents, for a specified period (typically 72 hours).[1][15]

-

Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.

-

Data Acquisition: The absorbance is measured using a microplate reader.

-

Analysis: Results are normalized to untreated controls, and IC50 values are calculated using dose-response curve fitting software.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Principle: This technique is used to detect specific proteins in a sample and is crucial for observing the phosphorylation status of kinases and their substrates.

-

Methodology:

-

Cell Treatment & Lysis: Cells are treated with this compound for a short duration (e.g., 20 minutes to a few hours) before or after stimulation with IGF-1.[15] Cells are then lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-IGF-1R, p-Akt, p-ERK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. The results visualize the inhibition of phosphorylation by this compound.[8]

-

Apoptosis Assays (TUNEL / FACS)

-

Principle: These methods quantify the degree of apoptosis (programmed cell death) induced by a treatment.

-

Methodology (FACS with Annexin V/PI):

-

Treatment: Cells are treated with this compound as required.

-

Staining: Cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Analysis: The stained cell population is analyzed by Flow Cytometry (FACS) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

-

Methodology (TUNEL Assay):

-

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][11]

-

Procedure: Cells are fixed, permeabilized, and incubated with an enzyme (TdT) that adds labeled dUTPs to the free 3'-hydroxyl ends of fragmented DNA. The signal is then detected via fluorescence microscopy or flow cytometry.[1]

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Model System: Immunocompromised mice (e.g., SCID/NOD) are used.[15]

-

Tumor Implantation: Human cancer cells (e.g., multiple myeloma cells) are injected subcutaneously or orthotopically to establish tumors.[15]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route, such as oral gavage (50 mg/kg) or intraperitoneal injection (10 mg/kg), typically on a twice-daily schedule.[12][15]

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. The efficacy is assessed by comparing tumor growth inhibition and overall survival between groups.[12][15]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. aacrjournals.org [aacrjournals.org]

NVP-ADW742: A Potent Inhibitor of IGF-1R and its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NVP-ADW742, a selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), on its downstream signaling targets. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and signal transduction research. Herein, we present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Core Concepts: The IGF-1R Signaling Axis

The IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major pathways are activated downstream of IGF-1R: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway. Dysregulation of the IGF-1R signaling axis is a common feature in a variety of human cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of IGF-1R kinase activity, demonstrating significant anti-tumor effects in preclinical studies.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound in inhibiting IGF-1R and its downstream effectors has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics, providing a comparative view of its potency.

| Target | Cell Line | IC50 Value (µM) | Reference |

| IGF-1R | Multiple Myeloma (MM) cell lines | 0.1 - 0.5 | [1] |

| H526 (Small Cell Lung Cancer) | 0.1 - 0.4 | [2] | |

| Daoy (Medulloblastoma) | 11.12 | [3] | |

| Insulin Receptor (InsR) | Not specified | 2.8 | [4] |

| c-Kit | Not specified | >5 | [4] |

| H526 (Small Cell Lung Cancer) | 3 - 5 | [5] | |

| HER2, PDGFR, VEGFR-2, Bcr-Abl p210 | Not specified | >10 | [4] |

Table 1: Kinase Inhibition Profile of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against IGF-1R and other related kinases.

| Cell Line | Assay | Effect | IC50 Value (µM) | Reference |

| H526 (SCLC) | Growth Inhibition | Inhibition of IGF-1R signaling and growth | 0.1 - 0.4 | [2] |

| SCLC cell lines (lacking active SCF/Kit autocrine loops) | Growth Inhibition | Inhibition of cell growth | 0.1 - 0.5 | [2] |

| SCLC cell lines (with active SCF/Kit autocrine loops) | Growth Inhibition | Inhibition of cell growth | 4 - 7 | [2] |

| Daoy (Medulloblastoma) | Proliferation (CCK-8) | Inhibition of IGF-IR-mediated proliferation | 11.12 | [3] |

| Multiple Myeloma (MM) | Proliferation | Inhibition of serum-stimulated cell proliferation | 0.1 - 0.5 | [1] |

Table 2: Cellular Effects of this compound. This table summarizes the effects of this compound on cell proliferation and growth in various cancer cell lines.

Impact on Downstream Signaling Pathways

This compound effectively blocks the phosphorylation and activation of key downstream mediators of IGF-1R signaling. Western blot analyses have demonstrated a significant reduction in the phosphorylation of Akt, p38, and GSK-3β upon treatment with this compound. In some cell lines, this inhibition of the PI3K/Akt pathway is directly correlated with the observed anti-proliferative and pro-apoptotic effects.[6]

Caption: IGF-1R signaling pathway and the point of inhibition by this compound.

Detailed Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Western Blot Analysis

This protocol is a general guideline for assessing the phosphorylation status and protein levels of IGF-1R downstream targets.

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-p38, total p38, phospho-GSK-3β, total GSK-3β) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Caption: A typical workflow for Western Blot analysis.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the effect of this compound on cell viability using a CCK-8 assay.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

-

Assay Procedure:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Caption: Workflow for a cell viability assay using CCK-8.

IGF-1R Kinase Assay

This protocol provides a general framework for measuring the in vitro kinase activity of IGF-1R in the presence of this compound.

-

Reaction Setup:

-

In a microplate, combine recombinant human IGF-1R enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a solution containing MgCl2.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

-

Conclusion

This compound is a potent and selective inhibitor of IGF-1R with significant anti-proliferative effects in various cancer cell models. Its mechanism of action involves the direct inhibition of IGF-1R kinase activity, leading to the suppression of downstream signaling pathways, particularly the PI3K/Akt pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic. The provided diagrams offer a clear visual representation of the complex signaling networks and experimental procedures involved in its characterization. This comprehensive resource is designed to empower researchers in their efforts to unravel the full therapeutic potential of targeting the IGF-1R signaling axis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-ADW742: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-ADW742 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Dysregulation of the IGF-1R signaling pathway is a crucial factor in the development and progression of numerous cancers, promoting cell proliferation, survival, and resistance to therapy.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its ability to induce apoptosis in cancer cells. We will explore the key signaling pathways affected by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its apoptotic effects.

Mechanism of Action: Targeting the IGF-1R Signaling Pathway

This compound exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of IGF-1R. The binding of its ligand, IGF-1, to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation.[2][3]

By inhibiting the kinase activity of IGF-1R, this compound effectively blocks the phosphorylation and subsequent activation of downstream signaling molecules. A key consequence of this inhibition is the dephosphorylation of Akt, a serine/threonine kinase that plays a central role in suppressing apoptosis.[1] Inactivated Akt is unable to phosphorylate and inhibit pro-apoptotic proteins, and it also leads to the decreased expression of anti-apoptotic proteins like Bcl-2.[1] This shift in the balance between pro- and anti-apoptotic proteins ultimately commits the cancer cell to undergo programmed cell death, or apoptosis.

Furthermore, studies have shown that in some cancer cell lines, this compound-induced Akt dephosphorylation can lead to the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), which can also contribute to the apoptotic process.[1]

References

Methodological & Application

Application Notes and Protocols for NVP-ADW742 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the administration of NVP-ADW742, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in mouse xenograft models. This compound has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy by blocking the IGF-1R signaling pathway, primarily through the inhibition of the PI3K/Akt pathway.[1][2] This document outlines the necessary materials, experimental procedures, and data analysis for evaluating the in vivo efficacy of this compound in both solid and hematological tumor xenograft models.

Introduction

The Insulin-like Growth Factor (IGF) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[3][4] Its dysregulation is implicated in the development and progression of various cancers. The IGF-1R, a receptor tyrosine kinase, is a key component of this pathway and a promising target for cancer therapy. This compound is a selective inhibitor of IGF-1R kinase activity, demonstrating anti-tumor effects in preclinical models.[5] These protocols are designed to guide researchers in the successful in vivo evaluation of this compound.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the IGF-1R, which in turn blocks the activation of downstream signaling cascades. The most critical of these is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a major driver of cell survival and proliferation.[1][2]

Caption: this compound Inhibition of the IGF-1R Signaling Pathway.

Experimental Protocols

I. Subcutaneous Solid Tumor Xenograft Model

This protocol is adapted from studies on solid tumors and provides a general framework. Researchers should optimize parameters for their specific cell line and research question.

Materials:

-

Cell Line: Human cancer cell line with known IGF-1R expression (e.g., Small Cell Lung Cancer (SCLC) lines like H526, H146, or Medulloblastoma cell line Daoy).[2][6]

-

Animals: 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).

-

This compound: Powder form.

-

Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]

-

Cell Culture Media: Appropriate for the chosen cell line.

-

Matrigel (optional): Can enhance tumor take-rate.

-

Calipers: For tumor measurement.

Procedure:

-

Cell Culture and Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest cells and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. If using Matrigel, mix cell suspension 1:1 with Matrigel on ice.

-

Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

-

This compound Preparation and Administration: Prepare a stock solution of this compound in the vehicle solution. The recommended oral dosage is 50 mg/kg, administered twice daily.[5]

-

Data Collection: Measure tumor volume and body weight 2-3 times per week. At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for p-Akt, immunohistochemistry).

II. Hematological Malignancy (Multiple Myeloma) Xenograft Model

This protocol is based on a study using a diffuse skeletal lesion model of multiple myeloma.

Materials:

-

Cell Line: Luciferase-expressing multiple myeloma cell line (e.g., MM.1S-luc).

-

Animals: 6-8 week old male SCID/NOD mice.[5]

-

This compound: Powder form.

-

Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]

-

Bioluminescence Imaging System.

Procedure:

-

Cell Injection: Intravenously inject 2.5 x 10^6 MM.1S-luc cells into the tail vein of each mouse.

-

Tumor Engraftment Monitoring: Monitor tumor engraftment and progression via bioluminescence imaging.

-

Treatment Initiation: Begin treatment when a detectable tumor burden is established (typically 7-10 days post-injection).

-

This compound Administration: Administer this compound at a dose of 10 mg/kg via intraperitoneal (IP) injection or 50 mg/kg orally, twice daily for 19 days.[5] The control group should receive the vehicle solution.

-

Efficacy Evaluation: Monitor tumor burden using bioluminescence imaging throughout the treatment period. Survival can also be used as an endpoint.

Data Presentation

The following tables summarize key quantitative data for this compound administration.

Table 1: this compound In Vivo Administration Parameters

| Parameter | Solid Tumor Model (Oral) | Hematological Model (IP) | Hematological Model (Oral) |

| Dosage | 50 mg/kg[5] | 10 mg/kg[5] | 50 mg/kg[5] |

| Frequency | Twice daily[5] | Twice daily[5] | Twice daily[5] |

| Duration | Study dependent | 19 days[5] | 19 days[5] |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] |

| Mouse Strain | Athymic Nude | SCID/NOD[5] | SCID/NOD[5] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H526 | Small Cell Lung Cancer | 0.1 - 0.4 | [6] |

| H146 | Small Cell Lung Cancer | ~0.5 | [1] |

| WBA | Small Cell Lung Cancer | >5 | [1] |

| H209 | Small Cell Lung Cancer | ~5 | [1] |

| Daoy | Medulloblastoma | 11.12 | [2] |

Experimental Workflow

The following diagram illustrates the general workflow for a subcutaneous xenograft study.

Caption: General workflow for a subcutaneous mouse xenograft study.

Conclusion

This document provides a comprehensive guide for the in vivo administration of this compound in mouse xenograft models of both solid and hematological tumors. The provided protocols, data tables, and workflow diagrams are intended to facilitate the design and execution of preclinical studies aimed at evaluating the therapeutic potential of this IGF-1R inhibitor. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Tumor growth limited to subcutaneous site vs tumor growth in pulmonary site exhibit differential effects on systemic immunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determining the IC50 of NVP-ADW742 in Daoy Medulloblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of NVP-ADW742 in the Daoy human medulloblastoma cell line. It includes quantitative data, a detailed experimental workflow, and an overview of the relevant signaling pathway.

Data Summary

This compound is a potent and selective inhibitor of the insulin-like growth factor-I receptor (IGF-IR) kinase.[1] Its efficacy has been evaluated in various cancer cell lines, including the Daoy medulloblastoma cell line. Medulloblastoma is the most common malignant brain tumor in children.[2][3] The Daoy cell line, established from a 4-year-old boy, is a widely used model for medulloblastoma research.[4]

The following table summarizes the reported IC50 value for this compound in Daoy cells.

| Compound | Cell Line | IC50 Value | Assay Method | Reference |

| This compound | Daoy | 11.12 µmol/L | CCK-8 Assay | [2][3][5] |

This compound Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the IGF-IR signaling cascade. This inhibition prevents the activation of downstream pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway. Treatment with this compound leads to the suppression of Akt, P38, and GSK-3β phosphorylation and reduces the intracellular levels of key signaling proteins including PI3K, Akt, and Bcl-2.[2][3][5]

Caption: this compound signaling pathway inhibition.

Experimental Workflow for IC50 Determination

The process for determining the IC50 value involves several key steps, from cell preparation to data analysis. The following diagram outlines the general workflow.

Caption: Experimental workflow for IC50 determination.

Detailed Protocol: IC50 Determination using a Cell Viability Assay

This protocol provides a step-by-step method for determining the IC50 of this compound in adherent Daoy medulloblastoma cells using a colorimetric cell viability assay such as CCK-8 or MTT.

Materials and Reagents

-

Daoy (ATCC HTB-186) cell line[4]

-

Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[4][6]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound compound

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well flat-bottom sterile microplates

-

Cell viability assay kit (e.g., CCK-8 or MTT)

-

Microplate reader

Cell Culture and Maintenance

-

Culture Daoy cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculture the cells when they reach 80-90% confluency. Briefly rinse with PBS, add Trypsin-EDTA, and incubate for 5-15 minutes to detach cells.[6]

-

Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for counting and plating.[7]

IC50 Determination Procedure

-

Cell Seeding:

-

Trypsinize and count the Daoy cells during their logarithmic growth phase.

-

Dilute the cell suspension to a concentration of 5,000-10,000 cells per 100 µL of medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for "medium only" (blank control) and "cells only" (negative control, 0% inhibition).

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.[8]

-

-

Drug Preparation and Treatment:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.

-

The negative control wells should receive medium with the same final concentration of DMSO.

-

After the 24-hour adherence period, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (and control media) to the respective wells. Each concentration should be tested in triplicate.[9]

-

-

Incubation and Viability Assay:

-

Incubate the treated plates for a defined period, typically 48-72 hours, depending on the cell doubling time and drug mechanism.[8]

-

Following incubation, add 10 µL of the cell viability reagent (e.g., CCK-8 or MTT solution) to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C until a color change is observed.[8]

-

If using an MTT assay, the medium must be removed and 150 µL of DMSO added to each well to dissolve the formazan crystals before reading.[8]

-

Data Acquisition and Analysis

-

Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 or 570 nm for MTT).[8]

-

Calculation of Cell Viability:

-

Subtract the average absorbance of the "medium only" blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = (Absorbance of Treated Well / Absorbance of Negative Control Well) x 100

-

-

-

IC50 Determination:

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

-

The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[10] This can be determined from the fitted curve.

-

References

- 1. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The insulin-like growth factor-I receptor kinase inhibitor this compound sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DAOY (biology) - Wikipedia [en.wikipedia.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. bcrj.org.br [bcrj.org.br]

- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. IC50 determination and cell viability assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

Preparation of NVP-ADW742 Stock Solution in DMSO: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of a stock solution of NVP-ADW742 using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase, with an IC50 of 0.17 μM.[1][2][3] It also inhibits the insulin receptor (InsR) at higher concentrations (IC50 = 2.8 μM).[1][4] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide includes detailed protocols, quantitative data tables, and a visual workflow to facilitate seamless integration into laboratory practices.

Introduction

This compound is a small molecule inhibitor that has been extensively used in preclinical studies to investigate the role of the IGF-1R signaling pathway in various cancers.[5] It has been shown to induce antiproliferative and proapoptotic effects in a range of tumor cells.[1] Given its therapeutic potential, accurate and consistent preparation of this compound solutions is paramount for both in vitro and in vivo studies. DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's high solubility in it.[2][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required amounts of compound and solvent for stock solution preparation.

| Property | Value | Source(s) |

| Molecular Weight | 453.58 g/mol | [1][3][4][8] |

| Molecular Formula | C₂₈H₃₁N₅O | [1][3][4] |

| CAS Number | 475488-23-4 | [2][3][4] |

| Appearance | Crystalline solid | [7] |

| Purity | ≥98% | [8] |

Solubility of this compound

The solubility of this compound in various solvents is a critical factor in the preparation of stock and working solutions. Table 2 provides solubility data for this compound in commonly used laboratory solvents. For preparing high-concentration stock solutions, DMSO is the solvent of choice.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | ≥ 19.23 mg/mL (≥ 42.40 mM) | May require ultrasonication to fully dissolve. Use fresh DMSO as it can absorb moisture, which reduces solubility. | [2][4] |

| 22 mg/mL (48.5 mM) | [2] | ||

| 30 mg/mL | [7] | ||

| 50 mM | |||

| Ethanol | 10 mM | ||

| 20 mg/mL | [2] | ||

| Water | Insoluble | [2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the amounts of this compound and DMSO accordingly.

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 453.58 g/mol x 1000 mg/g = 4.5358 mg

-

-

-

Weigh this compound:

-

Carefully weigh out approximately 4.54 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the tube/vial containing the this compound powder.

-

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in tightly sealed tubes/vials.

-

Stock Solution Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

| Storage Temperature | Stability | Source(s) |

| -20°C | Up to 1 year | [1][4] |

| -80°C | Up to 2 years | [1][4] |

Note: It is recommended to minimize the number of freeze-thaw cycles to prevent degradation of the compound. Aliquoting the stock solution into smaller volumes for single-use is best practice.

Application Notes

Typical Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line and experimental design. Table 4 provides a range of concentrations reported in the literature for in vitro and in vivo studies.

| Application | Concentration/Dose | Notes | Source(s) |

| In Vitro (Cell-based assays) | 0.1 - 10 µM | Dose-dependently inhibits serum-induced cell growth. | [1][4] |

| 0.1 - 9 µM | Blocks IGF-1-induced phosphorylation of IGF-1R and Akt. | [1][4] | |

| In Vivo (Mouse models) | 10 mg/kg (Intraperitoneal) | Administered twice daily. | [1][2][4] |

| 50 mg/kg (Oral gavage) | Administered twice daily. | [1][4] |

Preparation of Working Solutions

To prepare a working solution from the 10 mM DMSO stock, dilute the stock solution in the appropriate cell culture medium or vehicle for in vivo studies. It is important to ensure that the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced toxicity.

For in vivo studies, a common vehicle formulation involves a multi-step dilution process. For example, a formulation could be prepared by adding the DMSO stock to a mixture of PEG300, Tween-80, and saline.[4][9] It is recommended to prepare fresh working solutions for each experiment.

Visual Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the targeted signaling pathway.

Caption: Workflow for this compound stock solution preparation.

Caption: this compound inhibits the IGF-1R signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. scbt.com [scbt.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mybiosource.com [mybiosource.com]

- 9. arctomsci.com [arctomsci.com]

NVP-ADW742 for In Vivo Cancer Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NVP-ADW742, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in preclinical in vivo cancer studies. This document includes a summary of effective dosages, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.

Introduction

This compound is a small molecule inhibitor that targets the tyrosine kinase domain of IGF-1R, a key receptor involved in the proliferation, survival, and metastasis of various cancer types. By blocking the IGF-1R signaling cascade, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, both as a monotherapy and in combination with other chemotherapeutic agents. These notes are intended to serve as a practical guide for researchers designing and executing in vivo studies with this compound.

Data Presentation: this compound In Vivo Dosage Summary

The following table summarizes the reported dosages and administration routes of this compound in various in vivo cancer models. This information is critical for designing effective preclinical trials.

| Cancer Type | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings |

| Multiple Myeloma | SCID/NOD Mice | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival.[1] |

| Multiple Myeloma | SCID/NOD Mice | 50 mg/kg | Oral (p.o.) | Twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival.[1] |

| Ewing Sarcoma | Not Specified | Not Specified | Not Specified | Not Specified | Inhibits cell proliferation and induces apoptosis.[2] Synergizes with imatinib, vincristine, and doxorubicin. |

| Rhabdomyosarcoma | Mouse Model | Not explicitly stated for monotherapy; a related inhibitor (NVP-AEW541) was used at 50 mg/kg | Oral gavage | Twice a day | Development of resistance was observed. |

| Small Cell Lung Cancer (SCLC) | Not Specified | Not Specified | Not Specified | Not Specified | Synergistically enhances the sensitivity of SCLC cells to etoposide and carboplatin.[3] |

Signaling Pathway

This compound primarily exerts its anti-cancer effects by inhibiting the IGF-1R signaling pathway. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, leading to the activation of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MAPK pathway. These pathways are crucial for cell proliferation, survival, and differentiation. This compound blocks the initial phosphorylation of IGF-1R, thereby inhibiting the activation of these downstream effectors.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in in vivo cancer models.

This compound Formulation for In Vivo Administration

A critical step for in vivo studies is the proper formulation of the therapeutic agent to ensure its solubility and bioavailability.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

For in vivo administration, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Add the this compound stock solution to the vehicle to achieve the desired final concentration.

-

The resulting solution may be a suspension and require sonication to ensure homogeneity before administration.

Establishment of Tumor Xenografts

Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are commonly used to evaluate the efficacy of anti-cancer agents.

Materials:

-

Cancer cell line or patient tumor tissue

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Matrigel (optional)

-

Surgical tools (forceps, scissors)

-

Anesthesia

Procedure:

-

Culture the chosen cancer cell line to a sufficient number. For PDXs, obtain fresh tumor tissue from a patient.

-

Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate. For PDXs, mince the tumor tissue into small fragments.

-

Anesthetize the mice according to approved institutional protocols.

-

Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) or implant the tumor fragments into the flank of the mice.

-

Monitor the mice regularly for tumor growth.

In Vivo Efficacy Study Workflow

The following workflow outlines a typical in vivo efficacy study to assess the anti-tumor activity of this compound.

Tumor Growth Measurement and Data Analysis

Accurate measurement of tumor volume is essential for evaluating the efficacy of the treatment.

Procedure:

-

Measure the tumor dimensions (length and width) regularly (e.g., twice or three times a week) using a digital caliper.

-

Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²) / 2 .

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Data Analysis:

-

Plot the mean tumor volume ± SEM for each treatment group over time.

-

Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Conclusion

This compound is a promising IGF-1R inhibitor with demonstrated in vivo anti-cancer activity. The information and protocols provided in these application notes offer a foundation for researchers to design and conduct robust preclinical studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Synergistic Inhibition of SCLC Cell Lines with NVP-ADW742 and Etoposide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive malignancy with a poor prognosis, often characterized by the rapid development of resistance to standard chemotherapeutic agents such as etoposide. The Insulin-like Growth Factor-I Receptor (IGF-IR) signaling pathway plays a critical role in promoting cell survival and inhibiting apoptosis, thereby contributing to chemoresistance. NVP-ADW742 is a potent and selective small molecule inhibitor of the IGF-IR kinase. This document provides detailed application notes and protocols for the combined use of this compound and etoposide in SCLC cell lines, based on preclinical studies demonstrating a synergistic cytotoxic effect. The combination of these two agents leads to enhanced inhibition of the PI3K-Akt signaling pathway, resulting in increased apoptosis and chemosensitization of SCLC cells.[1][2]

Mechanism of Action

Etoposide is a topoisomerase II inhibitor that induces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, its efficacy can be limited by anti-apoptotic signaling pathways. The IGF-IR signaling cascade, upon activation by its ligand IGF-I, activates the PI3K-Akt pathway, which is a major survival pathway that can protect cancer cells from chemotherapy-induced apoptosis.

This compound inhibits the tyrosine kinase activity of IGF-IR, thereby blocking the downstream activation of PI3K and Akt. By inhibiting this pro-survival pathway, this compound sensitizes SCLC cells to the cytotoxic effects of etoposide, resulting in a synergistic increase in apoptosis.[1][2]

Data Presentation

The synergistic effect of combining this compound with etoposide has been demonstrated in multiple SCLC cell lines. The following tables summarize the IC50 values for this compound as a single agent and the combination index (CI) values for the drug combination.

Table 1: IC50 Values of this compound in SCLC Cell Lines

| Cell Line | IC50 (µM) | Autocrine Loop Dependence |

| H526 | 0.1 - 0.5 | IGF-I dependent |

| H146 | 0.1 - 0.5 | IGF-I dependent |

| WBA | 4 - 7 | IGF-I and SCF/Kit dependent |

| H209 | 4 - 7 | IGF-I and SCF/Kit dependent |

Data compiled from studies demonstrating the differential sensitivity of SCLC cell lines to this compound based on their dependence on IGF-I signaling.

Table 2: Synergistic Effect of this compound and Etoposide Combination

| Cell Line | This compound (µM) | Etoposide (µM) | Combination Index (CI) | Interpretation |

| H526 | Varies | Varies | < 1 | Synergy |

| H146 | Varies | Varies | < 1 | Synergy |

| WBA | Varies | Varies | < 1 | Synergy |

| H209 | Varies | Varies | < 1 | Synergy |

Qualitative summary based on Chou-Talalay analysis from preclinical studies. Specific CI values are dependent on the fixed-ratio or non-fixed-ratio experimental design and the fraction of cells affected.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound and etoposide in SCLC cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound and etoposide, alone and in combination.

Materials:

-

SCLC cell lines (e.g., H526, WBA)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Etoposide (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count SCLC cells.

-

Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and etoposide in complete medium.

-

For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.

-

For combination treatment, add 50 µL of each drug at the desired concentrations.

-

Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug and the combination using software such as GraphPad Prism.

-

For synergy analysis, use the Chou-Talalay method to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Protocol 2: Apoptosis Detection using TUNEL Assay

This protocol is for the detection of DNA fragmentation associated with apoptosis.

Materials:

-

SCLC cells treated as described in Protocol 1.

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)

-

Antibody against the labeled nucleotide (e.g., FITC-conjugated anti-BrdU)

-

Propidium Iodide (PI) or DAPI for counterstaining

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat SCLC cells on coverslips or in culture plates.

-

Wash the cells twice with PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.

-

Wash twice with PBS.

-

-

TUNEL Staining:

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS.

-

If using an indirect method, incubate with the fluorescently labeled antibody for 30-60 minutes at room temperature.

-

Wash three times with PBS.

-

-

Counterstaining and Imaging:

-

Counterstain the nuclei with PI or DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Alternatively, for flow cytometry, after staining, resuspend the cells in PBS and analyze on a flow cytometer.

-

Protocol 3: Western Blot Analysis of the PI3K-Akt Pathway

This protocol is for assessing the phosphorylation status of key proteins in the PI3K-Akt signaling pathway.

Materials:

-

SCLC cells treated with this compound and/or etoposide.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

-

The combination of this compound and etoposide represents a promising therapeutic strategy for SCLC by overcoming resistance to conventional chemotherapy. The protocols outlined in this document provide a framework for researchers to investigate and quantify the synergistic effects of this drug combination in SCLC cell lines. The inhibition of the IGF-IR/PI3K/Akt signaling pathway by this compound effectively sensitizes SCLC cells to etoposide-induced apoptosis, highlighting the potential of this combination for future clinical investigation.

References

Application of NVP-ADW742 with carboplatin in chemotherapy studies.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-ADW742 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and inhibition of apoptosis in various cancers, including Small Cell Lung Cancer (SCLC).[2][3] Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of SCLC.[4][5] Preclinical studies have demonstrated that the combination of this compound and carboplatin results in a synergistic cytotoxic effect against SCLC cells.[3][6] This document provides detailed application notes and experimental protocols for studying the combined effects of this compound and carboplatin in chemotherapy research.

Mechanism of Action

This compound enhances the chemosensitivity of SCLC cells to carboplatin by inhibiting the IGF-1R-mediated activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3] This pathway is a critical survival cascade that can be activated by growth factors like IGF-1, leading to the inhibition of chemotherapy-induced apoptosis.[2] By blocking this pathway, this compound lowers the threshold for apoptosis induction by DNA-damaging agents like carboplatin.[6]

References

- 1. content.abcam.com [content.abcam.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. Reducing Chemotherapy-Induced DNA Damage via nAChR-Mediated Redox Reprograming—A New Mechanism for SCLC Chemoresistance Boosted by Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes: Determining the Anti-proliferative Effects of NVP-ADW742 using a Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-ADW742 is a potent and selective inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R) tyrosine kinase.[1][2] IGF-1R signaling plays a crucial role in the growth and survival of various cancer cells, making it a key target for anti-cancer drug development.[3][4] this compound has been shown to inhibit IGF-1R signaling and cellular growth in a variety of cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[1] The primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival.[3][4] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Data Presentation

The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a reference for expected efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H526 | Small Cell Lung Cancer | 0.1 - 0.4 | [1] |

| Other SCLC lines (lacking active SCF/Kit autocrine loops) | Small Cell Lung Cancer | 0.1 - 0.5 | [1] |

| Daoy | Medulloblastoma | 11.12 | [5] |

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound

This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on the proliferation of cancer cells.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Appropriate cancer cell line (e.g., H526, Daoy)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS, sterile)

-

MTT reagent (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Ensure cell viability is above 90% using a method like trypan blue exclusion.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization. The plate can be placed on a shaker for 5-15 minutes to aid dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

-

Visualizations

Experimental Workflow

References

- 1. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Studying Drug Resistance in Acute Myeloid Leukemia (AML) using NVP-ADW742

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a significant hurdle in the successful treatment of Acute Myeloid Leukemia (AML). The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently deregulated in AML and has been implicated in promoting cell survival and resistance to conventional chemotherapy. NVP-ADW742 is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. These application notes provide a comprehensive guide for utilizing this compound to study mechanisms of drug resistance in AML, to evaluate its potential as a therapeutic agent, and to investigate its synergistic effects with standard chemotherapeutic drugs such as Cytarabine (Ara-C).

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the autophosphorylation of IGF-1R, which in turn modulates downstream signaling pathways critical for cell survival and proliferation. In AML cells, inhibition of IGF-1R by this compound leads to the dephosphorylation of Akt, a key pro-survival kinase. This is followed by the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and a subsequent decrease in the expression of the anti-apoptotic protein Bcl-2.[1] This cascade of events ultimately induces apoptosis in AML cells.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Daoy | Medulloblastoma | 11.12 | [2] |

| Various SCLC cell lines (without active SCF/Kit autocrine loops) | Small Cell Lung Cancer | 0.1 - 0.5 | [2] |

| Various SCLC cell lines (with active SCF/Kit autocrine loops) | Small Cell Lung Cancer | 4 - 7 | [2] |

| HL-60 (Estimated) | Acute Myeloid Leukemia | Sub-micromolar to low micromolar range | Inferred from existing data |

| Primary AML Blasts (Estimated) | Acute Myeloid Leukemia | Variable, likely in the low micromolar range | Inferred from existing data |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Medulloblastoma Cells (Daoy)

| Treatment | Apoptosis (%) | Cell Cycle Arrest | Reference |

| Control | - | - | [2] |

| Temozolomide | 16.18 ± 2.47 | G2/M phase | [2] |

| This compound (2 µM) + Temozolomide | 23.20 ± 2.80 | G2/M phase | [2] |

Note: While this data is from a medulloblastoma cell line, it provides a quantitative insight into the pro-apoptotic and cell cycle effects of this compound in combination with chemotherapy, which is relevant to its study in AML.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on AML cells.

Materials:

-

AML cell lines (e.g., HL-60, KG-1) or primary AML blasts

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis in AML cells by flow cytometry.

Materials:

-

AML cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat AML cells with the desired concentrations of this compound for the indicated time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the IGF-1R signaling pathway.

Materials:

-

AML cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated AML cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-